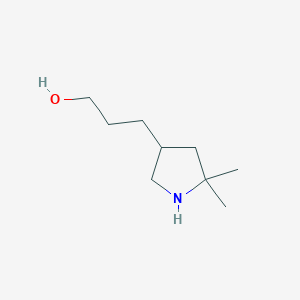

3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-(5,5-dimethylpyrrolidin-3-yl)propan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-9(2)6-8(7-10-9)4-3-5-11/h8,10-11H,3-7H2,1-2H3 |

InChI Key |

HKVBHYCAXBRNLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1)CCCO)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Design for 3 5,5 Dimethylpyrrolidin 3 Yl Propan 1 Ol

De Novo Synthesis Strategies

The de novo construction of the 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol framework necessitates precise control over stereochemistry and efficient installation of the required functional groups. Modern synthetic approaches prioritize catalytic methods to achieve high levels of enantioselectivity and diastereoselectivity.

Enantioselective Catalytic Approaches

The creation of the chiral center at the C3 position is a critical step in the synthesis of this compound. Asymmetric catalysis offers a powerful tool to achieve this with high enantiomeric excess. A plausible strategy involves the asymmetric synthesis of a precursor such as 5,5-dimethylproline, a close structural analog. For instance, a catalytic asymmetric synthesis of 5,5-dimethylproline has been reported utilizing a cross-metathesis reaction with a ruthenium-alkylidene catalyst, followed by an acid-catalyzed cyclization, affording the product in near quantitative yield and high enantioselectivity. lau.edu.lb This approach could be adapted by using a suitable N-acetyl-allylglycine derivative that, after cyclization, would yield a 5,5-dimethylpyrrolidine core with a handle for the elaboration of the propan-1-ol side chain.

Organocatalysis, a cornerstone of modern asymmetric synthesis, also provides viable routes. Prolinol silyl (B83357) ethers, for example, have been demonstrated to be highly effective organocatalysts in a variety of transformations. nih.gov A strategy could be envisioned where a prochiral substrate undergoes an enantioselective Michael addition or aldol (B89426) reaction catalyzed by a chiral pyrrolidine-based catalyst to set the stereocenter at the future C3 position.

| Catalytic System | Key Transformation | Potential Application | Reference |

|---|---|---|---|

| Ruthenium-alkylidene catalyst | Asymmetric cross-metathesis | Enantioselective synthesis of a 5,5-dimethylpyrrolidine precursor | lau.edu.lb |

| Chiral prolinol silyl ether | Organocatalytic Michael addition/Aldol reaction | Establishment of the C3 stereocenter | nih.gov |

Diastereoselective Construction of the Pyrrolidine (B122466) Ring System

Once the C3 stereocenter is established, or concurrently with its formation, the diastereoselective construction of the pyrrolidine ring is paramount. One effective strategy is the diastereoselective reduction of a suitable precursor. For instance, the reduction of enamines derived from pyroglutamic acid has been shown to be a versatile method for the synthesis of 2,5-disubstituted pyrrolidines, where the stereochemical outcome is dependent on the nature of the nitrogen protecting group. rsc.orgnih.gov A similar approach could be employed starting from a 5,5-dimethyl-3-substituted-pyrrolin-2-one. The diastereoselective reduction of the enamine double bond would establish the relative stereochemistry between the C2 and C3 positions, which can be subsequently modified.

Another powerful technique involves intramolecular cyclization reactions. For example, a chemo- and regioselective O-mesylation followed by an intramolecular SN2-cyclization has been utilized in the synthesis of pyrrolidine alkaloids. researchgate.net A synthetic route to this compound could involve an acyclic precursor with appropriately placed leaving groups and nucleophiles to facilitate a diastereoselective intramolecular cyclization, thereby forming the pyrrolidine ring with the desired stereochemistry.

Efficient Formation of the Propan-1-ol Side Chain

The introduction of the propan-1-ol side chain at the C3 position can be achieved through various reliable and efficient methods. A common and robust strategy involves the introduction of an allyl group, followed by hydroboration-oxidation. The synthesis of 3-allyl-5,5-dimethylhydantoin, for instance, demonstrates a method for the alkylation at a position analogous to C3 of the pyrrolidine ring. researchgate.netprepchem.com A similar alkylation of a suitable 5,5-dimethylpyrrolidine precursor with an allyl halide would furnish the direct precursor to the target molecule.

The subsequent hydroboration-oxidation of the terminal alkene of the allyl group is a well-established and highly reliable transformation that proceeds with anti-Markovnikov selectivity to yield the primary alcohol. libretexts.orgmasterorganicchemistry.comlibretexts.org This two-step sequence is known for its high yields and functional group tolerance, making it an ideal choice for the final step in the synthesis. The reaction typically involves the use of a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide and a base. nih.gov

| Reaction | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Alkylation | Allyl bromide, Base | 3-Allyl-5,5-dimethylpyrrolidine derivative | Introduces the three-carbon side chain | researchgate.net |

| Hydroboration-Oxidation | 1. BH3·THF or 9-BBN 2. H2O2, NaOH | 3-(Propan-1-ol)-5,5-dimethylpyrrolidine derivative | Anti-Markovnikov hydration of the alkene | libretexts.orgmasterorganicchemistry.comlibretexts.org |

Total Synthesis Approaches to Complex Architectures Incorporating the Compound

While there are no reported total syntheses that explicitly incorporate this compound, the structural motif of a substituted pyrrolidine is a common feature in many natural products, particularly alkaloids. The synthetic strategies developed for these complex molecules can provide valuable insights into how our target compound could be integrated into larger, more intricate architectures.

For example, the total synthesis of various pyrrolidine and piperidine (B6355638) natural products has been achieved via a TMSOTf-mediated "5/6-endo-dig" reductive hydroamination of enynyl amines. organic-chemistry.org This methodology allows for the stereoselective synthesis of substituted pyrrolidines and could potentially be adapted to construct the 5,5-dimethylpyrrolidine core with the propan-1-ol side chain already in place or in a protected form.

Furthermore, the synthesis of pyrrolizidine (B1209537) alkaloids, such as alexine, often involves the construction of a polysubstituted pyrrolidine ring as a key intermediate. nih.gov Methodologies such as reductive amino-cyclization of azidoepoxides are employed to form the core structure. A synthetic intermediate like this compound could serve as a valuable building block in the synthesis of novel, non-natural analogs of these alkaloids.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve sustainability. The synthesis of this compound can be optimized by incorporating these principles.

Catalyst Development for Sustainable Production

A key aspect of green chemistry is the use of catalytic reactions over stoichiometric ones to minimize waste. The development of highly efficient and recyclable catalysts is therefore a major focus. In the context of pyrrolidine synthesis, the use of organocatalysts is inherently greener than many metal-based catalysts, as they are often metal-free, less toxic, and more stable. nih.gov

Biocatalysis offers another avenue for sustainable production. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, often in aqueous media. acs.orgresearchgate.net For instance, a transaminase could be used for the asymmetric amination of a suitable keto-precursor to establish the C3 stereocenter. The use of enzymes for C-C bond formation, such as aldolases, could also be explored in the construction of the carbon skeleton. acs.org

The choice of solvent is another critical factor. The use of greener solvents, such as water, ethanol, or supercritical CO2, or even solvent-free conditions, can significantly reduce the environmental footprint of a synthesis. semanticscholar.org For example, a patent describes the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol in the absence of solvents, which could be an inspiration for developing a solvent-free route to our target molecule. google.com

| Green Chemistry Principle | Application in Synthesis | Example/Potential Method | Reference |

|---|---|---|---|

| Catalysis | Use of organocatalysts or biocatalysts | Enantioselective synthesis using prolinamide organocatalysts; Enzymatic kinetic resolution | nih.gov |

| Atom Economy | Employing addition and cyclization reactions | Intramolecular cyclization to form the pyrrolidine ring | researchgate.net |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions | Solvent-free Paal-Knorr pyrrole (B145914) synthesis as an analogous reaction | google.com |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure | Organocatalytic reactions often proceed under mild conditions | nih.gov |

Solvent Minimization and Alternative Media Applications

The reduction of solvent use in chemical synthesis is a critical aspect of green chemistry, aiming to minimize environmental impact and improve process safety and efficiency. For the synthesis of this compound, several strategies for solvent minimization and the use of alternative media can be conceptualized, moving away from traditional volatile organic compounds (VOCs).

One promising approach involves the use of aqueous media. A key step in a hypothetical synthesis of the target molecule could be a three-component domino reaction to construct the pyrrolidine ring. Such a reaction, performed in an ethanol-water mixture, can offer benefits such as enhanced reaction rates and selectivities, while significantly reducing the reliance on hazardous organic solvents. rsc.org This methodology is not only eco-friendly but can also simplify product isolation, as many organic impurities remain in the aqueous phase.

Solvent-free, or neat, reaction conditions represent another viable strategy. For instance, a crucial cyclization step to form the 5,5-dimethylpyrrolidine ring could potentially be carried out under solvent-free conditions, either thermally or with microwave assistance. This approach eliminates solvent waste entirely and can lead to shorter reaction times and higher yields.

Furthermore, the exploration of novel solvent systems such as deep eutectic solvents (DESs) and ionic liquids (ILs) offers exciting possibilities. DESs, which are mixtures of hydrogen bond donors and acceptors, are biodegradable, non-toxic, and can be tailored to specific reaction requirements. A hypothetical application could involve using a choline (B1196258) chloride-based DES as the reaction medium for the alkylation of a pyrrolidine precursor. Similarly, pyrrolidinium-based ionic liquids could serve as both the solvent and a catalyst in key synthetic transformations.

To illustrate the potential of these approaches, a comparative analysis of a hypothetical key reaction step—the formation of a precursor to the target molecule—is presented in the table below.

Table 1: Comparison of Reaction Conditions for a Key Synthetic Step under Different Solvent Regimes

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Impact |

| Dichloromethane | 40 | 24 | 75 | High |

| Ethanol/Water (1:1) | 60 | 12 | 85 | Low |

| Solvent-free (Microwave) | 120 | 0.5 | 90 | Minimal |

| Deep Eutectic Solvent | 80 | 8 | 88 | Very Low |

Flow Chemistry and Continuous Processing in Compound Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The application of flow chemistry to the synthesis of this compound offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes.

A multi-step continuous-flow synthesis of the target molecule can be envisioned, where each step is performed in a dedicated reactor module. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. For instance, a hazardous nitration or azidation reaction, which might be challenging in a batch reactor, can be performed safely in a microreactor due to the small reaction volumes and excellent heat and mass transfer. rsc.org

A hypothetical flow setup for the synthesis could involve the following sequence of operations:

Reactor 1: Formation of a key intermediate through a continuous Grignard reaction, where the highly exothermic nature of the reaction is managed by the high surface-area-to-volume ratio of the microreactor.

In-line Purification: The product stream from the first reactor passes through a scavenger resin to remove unreacted reagents and byproducts.

Reactor 2: A catalytic hydrogenation step to reduce a functional group, such as a nitro or cyano group, to form the pyrrolidine ring. The use of a packed-bed reactor with a heterogeneous catalyst allows for easy separation of the catalyst from the product stream.

Reactor 3: A final reduction of an ester or carboxylic acid functionality to the primary alcohol of the target molecule, followed by in-line extraction and solvent switching.

The table below outlines the potential benefits of a continuous flow approach compared to a traditional batch synthesis for a key transformation.

Table 2: Comparison of Batch vs. Flow Synthesis for a Catalytic Hydrogenation Step

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | 10 L | 10 mL (reactor volume) |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Pressure | 5 bar | 10 bar |

| Reaction Time | 12 h | 10 min (residence time) |

| Yield | 80% | >95% |

| Safety | High risk of thermal runaway | Inherently safer |

Exploration of Novel Precursors and Starting Materials

Traditional approaches to substituted pyrrolidines often rely on the functionalization of proline or pyroglutamic acid. However, for the synthesis of the target molecule with its specific 5,5-dimethyl substitution pattern, alternative precursors are more suitable. One innovative approach could involve the use of 5,5-dimethyl-1-pyrroline-N-oxide as a key intermediate. This precursor can be synthesized from readily available starting materials and can undergo a variety of nucleophilic additions to introduce the desired 3-propan-1-ol side chain.

Another strategy involves the construction of the pyrrolidine ring from acyclic precursors. A promising starting material could be a derivative of 4-methyl-4-nitropentanoic acid. This compound can undergo a series of transformations, including a Michael addition followed by a reductive cyclization, to form the 5,5-dimethylpyrrolidine core. The propanol (B110389) side chain could be introduced either before or after the cyclization step.

The use of bio-based starting materials is also an attractive option from a green chemistry perspective. For example, itaconic acid, which can be derived from the fermentation of carbohydrates, could serve as a precursor to a key intermediate for the synthesis of the 3-substituted pyrrolidine ring.

The following table summarizes some novel precursors and their potential synthetic utility for accessing the target molecule.

Table 3: Novel Precursors for the Synthesis of this compound

| Precursor | Synthetic Strategy | Key Advantages |

| 5,5-Dimethyl-1-pyrroline-N-oxide | Nucleophilic addition of a three-carbon unit | Convergent synthesis, potential for stereocontrol. |

| 4-Methyl-4-nitropentanoate | Michael addition and reductive cyclization | Readily available starting materials, versatile intermediate. |

| Itaconic Acid Derivative | Multi-step conversion to a pyrrolidine precursor | Bio-based, sustainable starting material. |

| 3,3-Dimethyl-5-oxopentanoic acid | Reductive amination and cyclization | Direct route to the gem-dimethylpyrrolidinone core. |

Chemical Reactivity and Mechanistic Investigations of 3 5,5 Dimethylpyrrolidin 3 Yl Propan 1 Ol

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

Specific studies on the N-alkylation, N-acylation, formation of nitrogen-heterocyclic derivatives, and N-oxidation pathways of 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol have not been identified in the surveyed literature. While general principles of amine reactivity would suggest that the secondary amine in the pyrrolidine ring would be susceptible to such transformations, experimental data, reaction conditions, and yields specific to this compound are not documented.

N-Alkylation and N-Acylation Reactions

No specific examples or mechanistic studies of N-alkylation or N-acylation reactions involving this compound were found.

Formation of Nitrogen-Heterocyclic Derivatives

There is no available information on the use of this compound as a precursor for the synthesis of more complex nitrogen-containing heterocyclic structures.

Investigation of N-Oxidation Pathways

The behavior of the pyrrolidine nitrogen under oxidative conditions has not been reported, and thus, no information on potential N-oxide formation or other oxidation products is available.

Transformations of the Primary Alcohol Functionality

Similarly, a detailed account of the transformations of the primary alcohol group in this compound is absent from the public record. The expected reactivity of a primary alcohol, including oxidation, esterification, and etherification, has not been specifically documented for this molecule.

Oxidation Reactions to Aldehydes and Carboxylic Acids

There are no published reports on the oxidation of this compound to the corresponding aldehyde or carboxylic acid.

Esterification and Etherification Reactions

Specific conditions and outcomes for esterification or etherification reactions with this compound are not described in the available scientific literature.

Nucleophilic Substitution Reactions of Activated Alcohols

The primary alcohol functional group in this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions. The hydroxyl group (-OH) is inherently a poor leaving group. Activation is typically achieved by converting the alcohol into a tosylate, mesylate, or an alkyl halide.

Once activated, the resulting electrophilic carbon is susceptible to attack by a variety of nucleophiles. Given that the leaving group is on a primary carbon, the reaction is expected to proceed primarily through an SN2 mechanism. ksu.edu.sa This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. However, in this specific molecule, the carbon bearing the leaving group is not a stereocenter.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Nucleophilic Substitution of Activated this compound

| Activating Agent | Intermediate | Nucleophile (Nu⁻) | Product |

|---|---|---|---|

| TsCl, Pyridine | Tosylate | CN⁻ | 4-(5,5-Dimethylpyrrolidin-3-yl)butanenitrile |

| MsCl, Et₃N | Mesylate | N₃⁻ | 3-(1-azidopropan-3-yl)-5,5-dimethylpyrrolidine |

This table is illustrative and based on general principles of organic reactions, as specific studies on this compound are not available.

Reactions at the Pyrrolidine Ring Carbons (Beyond N-Substitution)

Functionalization of the pyrrolidine ring itself presents more complex challenges, including regioselectivity and stereoselectivity.

Stereoselective Functionalization of the C-3 Position

The C-3 position of the pyrrolidine ring is a chiral center. Stereoselective functionalization at this position would require methods that can control the approach of reagents to this specific site. While general methods for the stereoselective synthesis of functionalized pyrrolidines exist, such as those involving azomethine ylide cycloadditions, their application to this compound has not been documented. nih.govrsc.org Any such functionalization would likely be influenced by the steric hindrance of the gem-dimethyl group at C-5 and the propanol (B110389) side chain.

Remote Functionalization Strategies

Remote functionalization involves a reaction at a site distant from the initial point of interaction with a reagent, often guided by a directing group and facilitated by a transition metal catalyst that "walks" along a carbon chain. nih.gov For this compound, one could envision a scenario where the nitrogen atom or the hydroxyl group acts as a directing group to functionalize a C-H bond on the pyrrolidine ring. However, such advanced and highly specific methodologies have not been reported for this particular molecule.

Ring Expansion and Contraction Methodologies

Ring expansion or contraction of the pyrrolidine ring are plausible but chemically demanding transformations. Ring contractions can sometimes be achieved through oxidative rearrangements. researchgate.net For instance, treatment of a suitably functionalized pyrrolidine derivative might lead to a cyclobutane (B1203170) or cyclopropane (B1198618) derivative. Conversely, ring expansion to a piperidine (B6355638) ring could be envisioned through reactions like the Tiffeneau-Demjanov rearrangement, if appropriate precursors were synthesized from the target molecule. There is currently no literature describing these transformations for the 5,5-dimethylpyrrolidine system .

Mechanistic Elucidation of Key Transformations

Without established "key transformations" for this compound in the scientific literature, any discussion of mechanistic elucidation remains speculative.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for understanding reaction mechanisms, particularly the rate-determining step, by measuring the change in reaction rate upon isotopic substitution at a key position. For any of the hypothetical reactions mentioned above, such as the SN2 substitution at the activated propanol side chain, a KIE study could be designed. For example, by comparing the reaction rates of the substrate with deuterium (B1214612) atoms at the carbon bearing the leaving group (α-deuteration) to the non-deuterated substrate, one could confirm the nature of the transition state. To date, no such mechanistic studies have been published for this compound.

Reaction Coordinate Analysis

A reaction coordinate analysis for a chemical compound typically involves computational modeling to map the energy profile of a reaction pathway. This analysis helps in understanding the transition states and energy barriers involved in a chemical transformation. However, no published studies detailing such an analysis for this compound could be identified. The investigation into its potential energy surfaces, transition state geometries, and activation energies remains an unexplored area of research.

Stereochemical Control and Chiral Pool Applications

Asymmetric Synthesis of Chiral Derivatives from the Compound

The asymmetric synthesis of chiral derivatives starting from a racemic or achiral precursor of 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol would likely draw from well-established strategies for constructing chiral pyrrolidine (B122466) rings. mdpi.comunibo.it These methods are crucial for accessing enantiomerically pure compounds, which is often a requirement for biologically active molecules. nih.gov

Common approaches include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids like proline, to construct the chiral pyrrolidine core. nih.gov

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in the formation of the pyrrolidine ring or in the modification of a pre-existing pyrrolidine structure. mdpi.comrsc.org

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Diastereomeric Resolution and Enantiomeric Enrichment Techniques

For cases where a racemic mixture of this compound is synthesized, diastereomeric resolution is a classical and effective method for separating the enantiomers. This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by techniques such as fractional crystallization or chromatography. google.com

Common Chiral Resolving Agents:

| Resolving Agent Type | Examples |

|---|---|

| Chiral Acids | Tartaric acid, mandelic acid, camphorsulfonic acid |

Following separation, the resolving agent is removed to yield the individual enantiomers. Enantiomeric enrichment can also be achieved through kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. mdpi.com

Stereoinduction in Reactions Involving the Pyrrolidine Moiety

The existing stereocenter at the C3 position of a chiral this compound derivative can direct the stereochemical outcome of subsequent reactions. This phenomenon, known as stereoinduction, is fundamental in asymmetric synthesis. The chiral center can influence the facial selectivity of attacks on nearby prochiral centers, such as a ketone or an alkene on the propanol (B110389) side chain.

The degree of stereoinduction is influenced by factors such as the nature of the substituent at C3, the conformation of the pyrrolidine ring, and the reaction conditions (e.g., temperature, solvent, and reagents). nih.gov

Influence of Pyrrolidine Ring Conformation on Reactivity and Selectivity

The five-membered pyrrolidine ring is not planar and adopts various puckered or "envelope" conformations to minimize steric and torsional strain. nih.gov The specific conformation of the this compound ring system would be influenced by the substituents and their stereochemical relationships.

The conformation of the ring plays a critical role in its reactivity and the selectivity of reactions. nih.gov It dictates the spatial orientation of the substituents, thereby affecting their accessibility to reagents. For example, a substituent in a pseudo-equatorial position is generally more sterically accessible than one in a pseudo-axial position. This conformational preference can be a key factor in achieving high diastereoselectivity in reactions.

Chiral Purity Determination Methodologies (Beyond Basic ID)

Once a chiral derivative of this compound is synthesized or resolved, it is essential to determine its enantiomeric purity (or enantiomeric excess, ee). While basic identification methods confirm the structure, specialized techniques are required to quantify the ratio of enantiomers.

Advanced Methods for Chiral Purity Determination:

| Technique | Principle |

|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP). |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral capillary column. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral lanthanide shift reagent, leading to distinguishable signals for each enantiomer in the NMR spectrum. |

| NMR Spectroscopy with Chiral Solvating Agents | Formation of diastereomeric solvates with a chiral solvent, resulting in separate NMR signals for the enantiomers. |

These methods provide quantitative data on the enantiomeric composition, which is crucial for quality control and for understanding the stereochemical outcome of a reaction. mdpi.com

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Minima Identification

Conformational analysis is a pivotal aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol, with its flexible side chain and non-planar pyrrolidine (B122466) ring, a multitude of conformers are possible. The pyrrolidine ring is known to adopt two primary puckered conformations, the "endo" and "exo" envelope forms, and the presence of substituents can influence the preference for one over the other. nih.govacs.org The tert-butyl group in cis- and trans-4-tert-butylprolines, for instance, has been shown to strongly favor a pseudoequatorial orientation, thereby locking the pyrrolidine ring into a specific pucker. nih.govacs.org Similarly, the dimethyl and propanol (B110389) substituents on this compound would be expected to dictate the ring's conformational preference.

Identifying the energy minima corresponding to stable conformers is crucial as these are the most likely shapes the molecule will adopt. Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, can be employed to perform a systematic search of the conformational space. The resulting potential energy surface reveals the low-energy conformers and the energy barriers between them.

Table 1: Illustrative Relative Energies of Postulated Conformers of this compound

| Conformer | Pyrrolidine Ring Pucker | Propanol Chain Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Exo | Extended | 0.00 |

| 2 | Endo | Extended | 1.25 |

| 3 | Exo | Gauche | 2.10 |

| 4 | Endo | Gauche | 3.50 |

| 5 | Exo | Folded (Intramolecular H-bond) | -0.50 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of conformational analysis. The relative energies would be determined through quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of a molecule, which in turn governs its reactivity. arabjchem.org For this compound, these calculations can determine key electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For this compound, the lone pairs on the nitrogen and oxygen atoms would be expected to be regions of negative potential, suggesting their role in nucleophilic interactions.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | 2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.6 eV | Chemical stability and reactivity |

| Dipole Moment | 2.3 D | Molecular polarity |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations, such as DFT with an appropriate basis set.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing insights into its dynamic behavior and interactions with its environment. nih.gov An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would reveal how its conformation changes over time and the nature of its intermolecular interactions.

In an aqueous environment, MD simulations could elucidate the hydration shell around the molecule and the formation of hydrogen bonds between the propanol group and water molecules. The dynamics of the pyrrolidine ring and the propanol side chain would also be observable, indicating their flexibility and preferred orientations in solution.

When interacting with a protein, for instance, MD simulations can be used to study the stability of the binding pose and identify key interactions, such as hydrogen bonds and van der Waals contacts. The pyrrolidine ring is a crucial component of the amino acid proline and plays a significant role in determining the structure of peptides and proteins. nih.gov

Prediction of Spectroscopic Signatures for Mechanistic Insight

Computational chemistry provides powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to gain insight into its conformational dynamics.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei. By calculating the NMR shielding tensors for each atom in different low-energy conformers, a weighted average spectrum can be generated, providing a theoretical representation of the experimental spectrum. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformational populations.

Similarly, IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, N-H stretch of the secondary amine, and various C-H and C-N stretches.

Table 3: Theoretically Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (adjacent to OH) | 62.5 |

| C (pyrrolidine, adjacent to N) | 55.8 |

| C (pyrrolidine, with gem-dimethyl) | 45.3 |

Note: The presented chemical shifts are illustrative and would be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a quantum chemistry software package.

Computational Design of Novel Derivatives with Predicted Chemical Properties

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By systematically modifying the parent structure—for example, by introducing different substituents on the pyrrolidine ring or altering the length of the alkyl chain—and then computationally evaluating the properties of these new molecules, it is possible to screen for candidates with desired characteristics.

For instance, if the goal is to design a derivative with increased polarity, substituents with high electronegativity could be introduced. If a more rigid structure is desired, bulky groups could be added to restrict conformational flexibility. This computational pre-screening can significantly streamline the drug discovery and materials design process by prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov

Advanced Analytical Techniques in Chemical Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Detection

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, providing significant insights into its identity and purity. In the context of synthesizing 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol, HRMS would be crucial for monitoring the progress of the reaction and identifying any transient intermediates or byproducts.

Reaction Monitoring: By taking small aliquots from the reaction mixture at various time points, HRMS can be used to track the disappearance of starting materials and the appearance of the desired product. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Intermediate Detection: Many chemical reactions proceed through short-lived intermediates. HRMS, particularly when coupled with a rapid ionization technique, can detect these species, offering a more complete picture of the reaction mechanism. For instance, in a multi-step synthesis of this compound, HRMS could identify partially elaborated intermediates, confirming the success of each synthetic step.

While published experimental data for the HRMS monitoring of this specific synthesis is not available, a hypothetical data table illustrating its application is presented below.

Table 1: Hypothetical HRMS Data for Monitoring the Synthesis of this compound

| Time (hours) | Precursor A (m/z) | Intermediate B (m/z) | Product (C₉H₁₉NO) (m/z) |

| 0 | [Exact Mass] | Not Detected | Not Detected |

| 2 | [Decreased Intensity] | [Detected Mass] | [Low Intensity] |

| 6 | Not Detected | [Low Intensity] | [High Intensity] |

| 12 | Not Detected | Not Detected | [Stable High Intensity] |

Note: The m/z values are presented as placeholders for exact masses which would be determined experimentally.

Multi-dimensional NMR Spectroscopy for Complex Structural Elucidation

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for unambiguously elucidating the complex structure of molecules like this compound.

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to piece together the connectivity of the molecule.

COSY: This experiment reveals proton-proton couplings, allowing for the tracing of adjacent protons within the pyrrolidine (B122466) ring and the propanol (B110389) side chain.

HSQC: This technique correlates directly bonded proton and carbon atoms, providing a definitive assignment of each carbon atom's corresponding proton(s).

A detailed analysis of these multi-dimensional NMR spectra would provide irrefutable evidence for the structure of this compound.

X-ray Crystallography for Absolute Configuration Assignment

This compound possesses a chiral center at the C3 position of the pyrrolidine ring. Determining the absolute configuration (R or S) of this stereocenter is crucial, as enantiomers can have vastly different biological activities. X-ray crystallography is the gold standard for assigning the absolute configuration of a chiral molecule. acs.org

This technique involves growing a single, high-quality crystal of an enantiomerically pure sample of the compound, or a derivative thereof. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom, allowing for the unambiguous determination of its absolute stereochemistry. nih.govachemblock.com The quality of the data allows for the calculation of the Flack parameter, which provides confidence in the assignment of the absolute structure. achemblock.com

Table 2: Hypothetical Crystallographic Data for (S)-3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | [Hypothetical Values] |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

Note: The data in this table is illustrative and not based on published experimental results.

Chiral Chromatography for Enantiomeric Excess Determination

For any application involving a chiral compound, it is vital to know its enantiomeric purity, expressed as enantiomeric excess (ee). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, is the most common method for determining the ee of a sample.

In this technique, the racemic or enantioenriched mixture of this compound is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the ratio of the two enantiomers and thus the enantiomeric excess can be accurately calculated. This is a critical quality control step in the synthesis of enantiomerically pure compounds.

In Situ Spectroscopy for Real-time Reaction Monitoring

In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it happens, without the need for sampling. wvu.edu Techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and NMR spectroscopy can be used for this purpose. wvu.edu

For the synthesis of this compound, an in situ spectroscopic probe could be inserted into the reaction vessel. This would allow for the continuous collection of spectra, providing a detailed profile of the concentration of reactants, intermediates, and products over time. This real-time data is invaluable for understanding reaction kinetics, identifying reaction endpoints, and ensuring process safety and consistency. For example, the appearance and disappearance of specific vibrational bands in an FTIR spectrum could be correlated with the consumption of starting materials and the formation of the product.

Applications As a Building Block and in Materials Science

Precursor for the Synthesis of Complex Organic Scaffolds (Non-Biomedical)

The pyrrolidine (B122466) motif is a cornerstone in the synthesis of a multitude of complex organic molecules. researchgate.net As a functionalized pyrrolidine, 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol serves as a valuable starting material for constructing intricate, non-biomedical scaffolds. hilarispublisher.com The presence of both a primary alcohol and a secondary amine within the same molecule allows for a wide range of chemical transformations.

The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The secondary amine of the pyrrolidine ring can participate in N-alkylation, N-acylation, and other coupling reactions. The gem-dimethyl group at the 5-position provides steric hindrance, which can influence the stereochemical outcome of reactions at the adjacent stereocenter and enhance the stability of the resulting molecules. These features enable its use in the divergent synthesis of diverse molecular libraries for screening in materials science and other non-biomedical fields. researchgate.net

Development of Chiral Ligands for Asymmetric Catalysis

The demand for enantiomerically pure compounds has driven the development of a vast array of chiral ligands for asymmetric catalysis. nih.govnih.gov The structure of this compound makes it an excellent candidate for the synthesis of novel chiral ligands. scilit.comresearchgate.net The chiral center on the pyrrolidine ring can induce stereoselectivity in metal-catalyzed reactions. sciengine.com

The hydroxyl and amino functionalities provide convenient handles for the introduction of coordinating groups, such as phosphines, oxazolines, or other donor atoms, to create bidentate or tridentate ligands. scilit.com The steric bulk imparted by the gem-dimethyl group can create a well-defined chiral pocket around a metal center, influencing the facial selectivity of substrate binding and leading to high enantioselectivities in a variety of transformations, including hydrogenations, C-C bond formations, and allylic substitutions. nih.gov

Incorporation into Polymeric Materials and Dendrimers

The bifunctional nature of this compound allows for its incorporation into the backbone or as pendant groups of polymeric materials. nih.gov The hydroxyl group can be used in polycondensation or ring-opening polymerization reactions, while the secondary amine can be functionalized post-polymerization to introduce specific properties. The chirality of the monomer unit can lead to the formation of chiral polymers with unique optical or recognition properties.

In the realm of dendrimers, this compound can be utilized as a chiral building block for the construction of dendrons and dendrimers with well-defined three-dimensional structures. ijmpronline.comresearchgate.net Dendrimers are highly branched, monodisperse macromolecules with a vast number of surface functionalities. nih.govwjarr.com By incorporating this compound, it is possible to create chiral dendrimers that can act as catalysts, chiral recognition agents, or drug delivery vehicles. nih.gov The synthesis of such dendrimers can be achieved through either divergent or convergent strategies. nih.gov

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov The structural features of this compound, including its hydrogen bond donor (hydroxyl and amine) and acceptor (amine) capabilities, along with its defined stereochemistry, make it a promising component for the design of supramolecular assemblies. ijmpronline.com

It can participate in the formation of host-guest complexes, where it can act as either a host or a guest molecule. The chiral cavity of a host molecule derived from this compound could selectively bind one enantiomer of a chiral guest. Conversely, the compound itself could be selectively encapsulated within a larger chiral host. Such systems have potential applications in chiral recognition, sensing, and separation. google.comgoogle.com

Application in Sensor Technologies and Chemical Probes

Chemical sensors are devices that detect and respond to specific chemical species. mdpi.com The development of chemical probes allows for the investigation of biological processes and other chemical systems. mskcc.orgnih.govnih.gov The unique structure of this compound can be exploited to create novel sensors and probes. rsc.org

By attaching a signaling unit (e.g., a fluorophore or a chromophore) to the molecule, a chemical probe can be designed to report on its binding to a target analyte. The chiral nature of the pyrrolidine ring could be utilized to develop sensors that can distinguish between enantiomers. For instance, a sensor incorporating this compound could exhibit a change in its optical or electrochemical properties upon binding to a specific enantiomer of a target molecule.

Utilization in Advanced Separation Technologies

The separation of enantiomers, known as chiral separation, is a critical process in many scientific fields. nih.gov Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are a common tool for achieving this. mdpi.commdpi.comresearchgate.net The chiral nature of this compound makes it a valuable building block for the synthesis of novel CSPs. azypusa.com

By immobilizing this compound or its derivatives onto a solid support, such as silica (B1680970) gel, a new chiral stationary phase can be created. The enantioselective interactions between the CSP and the enantiomers of an analyte, such as hydrogen bonding, dipole-dipole interactions, and steric repulsion, can lead to their differential retention and, thus, their separation. The specific stereochemistry and functional groups of this compound could offer unique selectivities for a range of chiral compounds.

Structure Reactivity Relationship Studies at the Molecular Level

Correlation of Structural Modifications with Chemical Reactivity Profiles

While specific comprehensive studies on the direct correlation of structural modifications of 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol with its chemical reactivity profiles are not extensively documented in publicly available literature, general principles of organic chemistry allow for predictions of its behavior. The reactivity of the pyrrolidine (B122466) nitrogen as a nucleophile or base, and the reactivity of the primary alcohol towards oxidation or esterification, are key areas of interest.

Alterations to the molecule, such as N-alkylation or N-acylation, would be expected to decrease the nucleophilicity and basicity of the pyrrolidine nitrogen. Similarly, modification of the hydroxyl group into an ether or ester would block its ability to act as a nucleophile or undergo oxidation.

A hypothetical study could involve the synthesis of a series of analogues to systematically probe these effects. The following table outlines potential modifications and their expected impact on reactivity:

| Modification | Expected Impact on Reactivity |

| N-Alkylation | Decreased nucleophilicity of the nitrogen atom. |

| N-Acylation | Significantly decreased basicity and nucleophilicity of the nitrogen. |

| Oxidation of the alcohol to an aldehyde or carboxylic acid | Introduction of an electrophilic center. |

| Conversion of the alcohol to an ether | Removal of the acidic proton and nucleophilic character of the oxygen. |

Investigation of Steric and Electronic Effects on Reaction Pathways

The gem-dimethyl group at the C5 position of the pyrrolidine ring exerts a significant steric influence on the molecule. This steric hindrance can direct the approach of incoming reagents, potentially leading to diastereoselective transformations at other positions of the ring or the side chain.

Steric Effects:

Approach to the Nitrogen Atom: The methyl groups can partially shield the nitrogen lone pair, potentially slowing down the rate of reactions involving nucleophilic attack by the nitrogen or its protonation.

Intramolecular Reactions: The steric bulk of the gem-dimethyl group can influence the conformational preferences of the propyl side chain, which could affect the feasibility and outcome of intramolecular cyclization reactions.

Electronic Effects:

Inductive Effect: The alkyl groups (both the methyl groups and the propyl chain) are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted pyrrolidine.

Hydrogen Bonding: The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) allows for the formation of intra- and intermolecular hydrogen bonds, which can influence the molecule's conformation and reactivity in protic solvents.

Impact of Pyrrolidine Ring Substituents on Reaction Outcome

The nature and position of substituents on the pyrrolidine ring are critical determinants of reaction outcomes. While specific data for this compound is scarce, general trends observed in pyrrolidine chemistry can be extrapolated.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyrrolidine ring would modulate the nucleophilicity of the nitrogen atom.

| Substituent Type on Pyrrolidine Ring | Expected Effect on Nitrogen Nucleophilicity | Potential Impact on Reaction Outcome |

| Electron-Donating Groups (e.g., alkyl, alkoxy) | Increase | Enhanced reactivity in nucleophilic substitution and addition reactions. |

| Electron-Withdrawing Groups (e.g., acyl, sulfonyl) | Decrease | Reduced reactivity of the nitrogen; may facilitate reactions at other sites by altering the overall electronic profile. |

For instance, N-acylation would significantly decrease the nitrogen's nucleophilicity, making the hydroxyl group the primary site for nucleophilic attack. Conversely, the introduction of additional alkyl groups on the ring would further enhance the nitrogen's basicity.

Future Directions and Emerging Research Avenues

Exploration of Photo- and Electrocatalytic Transformations

The pyrrolidine (B122466) core of 3-(5,5-dimethylpyrrolidin-3-yl)propan-1-ol is a prime target for innovative photo- and electrocatalytic transformations. These methods offer green and efficient alternatives to traditional synthetic routes.

Future research could focus on the selective functionalization of the C-H bonds of the pyrrolidine ring. d-nb.info Visible-light photoredox catalysis, for instance, has been successfully employed for the dehydrogenative aromatization and sulfonylation of unactivated pyrrolidines, yielding β-substituted pyrroles. d-nb.info Applying similar methodologies to this compound could lead to novel pyrrole (B145914) derivatives with potential applications in materials science and medicinal chemistry. The presence of the hydroxyl group may influence the regioselectivity of such reactions, offering a handle for directing functionalization.

Electrochemical methods, such as the aminoxyl-mediated Shono-type oxidation, present another promising avenue for the selective oxidation of pyrrolidines to pyrrolidinones. acs.org Investigating the electrochemical behavior of this compound could lead to the development of efficient routes to novel lactams, which are valuable intermediates in organic synthesis. Furthermore, electrocatalysis has been explored for pyrrolidine synthesis, suggesting the potential for electrosynthetic modifications of the pyrrolidine ring. researchgate.net

A comparative analysis of potential photo- and electrocatalytic transformations is presented in the table below:

| Transformation | Potential Product | Key Advantages | Relevant Research |

| Photocatalytic Dehydrogenation | Pyrrole derivative | Mild reaction conditions, high functional group tolerance | d-nb.infoacs.orgnih.gov |

| Electrochemical Oxidation | Pyrrolidinone derivative | High selectivity, cost-effective electrodes | acs.org |

| Photocatalytic C-H Functionalization | Functionalized pyrrolidine | Access to novel chemical space | researchgate.net |

Development of Bio-inspired Synthetic Pathways

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthetic pathways for this compound and its derivatives could offer more sustainable and efficient manufacturing processes.

Pyrrolidine-containing natural products are often synthesized from amino acid precursors like proline and 4-hydroxyproline. mdpi.com Future research could explore the use of engineered enzymes or whole-cell biocatalysts to produce chiral analogs of this compound. This approach could provide access to enantiomerically pure forms of the compound, which are often crucial for pharmaceutical applications.

Moreover, the development of synthetic strategies that mimic the cyclization reactions found in alkaloid biosynthesis could lead to novel and more efficient routes to the 5,5-dimethylpyrrolidine core. rsc.org These bio-inspired approaches could reduce the reliance on traditional, often harsh, synthetic methods.

Integration with Artificial Intelligence for Reaction Discovery

Studies on Solid-Phase Synthesis Applications

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. nih.gov The bifunctional nature of this compound, with its secondary amine and primary alcohol, makes it an attractive building block for SPOS.

The alcohol moiety can be anchored to a solid support, allowing for subsequent modifications of the pyrrolidine ring through reactions such as acylation, alkylation, or more complex multi-component reactions. nih.gov The development of solid-phase synthetic routes utilizing this compound could facilitate the high-throughput synthesis of diverse libraries of substituted pyrrolidines for biological screening. nih.gov

The following table outlines potential solid-phase synthesis applications:

| Synthetic Approach | Library Type | Potential Applications |

| Amide Coupling | Peptidomimetics | Drug discovery |

| Reductive Amination | Substituted amines | Catalyst development |

| Ugi Reaction | Complex heterocycles | Materials science |

Investigation of the Compound's Role in Next-Generation Chemical Technologies

The unique structural features of this compound suggest its potential utility in a range of next-generation chemical technologies.

The gem-dimethyl group on the pyrrolidine ring imparts a high degree of conformational rigidity. This property could be exploited in the design of novel organocatalysts, where a well-defined three-dimensional structure is often essential for high stereoselectivity. mdpi.com The compound could serve as a chiral scaffold for the development of new catalysts for asymmetric synthesis.

Furthermore, the combination of a nucleophilic amine and a hydroxyl group could make this compound a useful ligand for the stabilization of metal nanoparticles or as a monomer for the synthesis of functional polymers. Its potential as a building block for self-assembling systems and supramolecular chemistry also warrants investigation. The exploration of these and other applications will undoubtedly secure a prominent place for this compound in the landscape of modern chemical research.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol?

- Methodological Answer : A common approach involves multi-step organic synthesis. For example, refluxing precursors in solvents like xylene or ethanol with oxidizing agents (e.g., chloranil) can facilitate cyclization or functionalization. Post-reaction workup may include NaOH treatment to isolate the product, followed by recrystallization (e.g., methanol) for purification . For pyrrolidine derivatives, alkylation or reductive amination of ketones with propanol precursors under controlled temperatures (e.g., 60–80°C) is effective. Optimization of reaction time and stoichiometry is critical to minimize byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrrolidine ring and propanol chain. Mass spectrometry (MS) verifies molecular weight (e.g., M.W. ~185–200 g/mol for similar compounds). Infrared (IR) spectroscopy identifies hydroxyl and amine functional groups. For crystallographic confirmation, single-crystal X-ray diffraction (using programs like SHELXL) resolves 3D conformation, though this requires high-purity samples .

Q. What safety protocols should be followed during handling?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in a sealed container under inert conditions (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Perform comparative assays under standardized conditions (e.g., pH, temperature) to isolate variables. Validate findings using orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular uptake studies). Meta-analyses of structural analogs (e.g., comparing substituent effects on pyrrolidine derivatives) can clarify structure-activity relationships .

Q. What strategies enhance enantiomeric excess in asymmetric synthesis?

- Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. For example, lipases can selectively esterify one enantiomer. Monitor enantiomeric purity via chiral HPLC or polarimetry. Reaction conditions (e.g., low temperature, slow addition) favor kinetic control, improving ee .

Q. How does the pyrrolidine ring’s conformation influence reactivity?

- Methodological Answer : The 5,5-dimethyl substitution imposes steric constraints, stabilizing chair or envelope conformations. Computational modeling (e.g., DFT calculations) predicts steric hindrance effects on nucleophilic attack or hydrogen bonding. Experimentally, variable-temperature NMR can detect conformational flexibility .

Q. What in silico methods predict pharmacokinetic properties?

- Methodological Answer : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with absorption/distribution. Tools like SwissADME estimate bioavailability and blood-brain barrier penetration. Molecular docking (e.g., AutoDock Vina) screens for target binding, prioritizing candidates for in vivo testing .

Q. How to design stability studies under varying pH and temperature?

- Methodological Answer : Conduct accelerated degradation studies:

- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.

- Thermal stability : Heat samples to 40–80°C and monitor decomposition kinetics using TGA or HPLC.

- Light sensitivity : Expose to UV/visible light and assess photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.